molecular formula C48H68N14O12 B1683143 argipressin, Asu(1,6)- CAS No. 24057-83-8

argipressin, Asu(1,6)-

Cat. No.: B1683143
CAS No.: 24057-83-8
M. Wt: 1033.1 g/mol
InChI Key: RNZNNGJIIRKABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Vasopressin Analogue Research

The study of [Asu1,6,Arg8]-VASOPRESSIN is deeply rooted in the broader field of vasopressin analogue research, which seeks to understand and manipulate the functions of the endogenous hormone AVP.

Peptide hormones and their analogues are crucial tools in biomedical science, serving as signaling molecules, hormones, and neurotransmitters that regulate a vast array of biological processes. longdom.org The development of synthetic analogues like [Asu1,6,Arg8]-VASOPRESSIN allows researchers to overcome the limitations of natural peptides, such as short half-lives and enzymatic degradation. researchgate.netmbxbio.com These engineered molecules can exhibit enhanced stability, and specificity, providing more effective tools for studying cellular mechanisms and for potential therapeutic applications. researchgate.net The ability to create analogues with specific modifications enables the detailed investigation of hormone-receptor interactions and the development of agents with tailored activities, such as agonists that mimic the natural hormone or antagonists that block its effects. researchgate.netnih.gov

The creation of peptide hormone analogues is a sophisticated process that often involves solid-phase peptide synthesis, allowing for the precise assembly of complex peptide sequences. longdom.org This methodology has been instrumental in producing a wide range of analogues for research and therapeutic use. longdom.org The ultimate goal is often to develop drugs that are more active and resistant to biodegradation than their natural counterparts. researchgate.net

[Asu1,6,Arg8]-VASOPRESSIN functions as a vasopressin agonist, meaning it binds to and activates vasopressin receptors, mimicking the action of the endogenous hormone. targetmol.commedchemexpress.comabmole.com Specifically, it has been shown to potentiate the effects of corticotropin-releasing factor (CRF) on the release of adrenocorticotropic hormone (ACTH) and the accumulation of cyclic AMP (cAMP) in cultured rat anterior pituitary cells. targetmol.commedchemexpress.comabmole.comoup.com While the analogue itself may not significantly increase cAMP levels on its own, its synergistic action with CRF highlights its role in modulating the stress response pathway. oup.comoup.com

Research has demonstrated that [Asu1,6,Arg8]-vasopressin (AVP-A) can rapidly stimulate the turnover of phosphatidic acid and phosphatidylinositol in rat anterior pituitary cells. nih.gov This indicates its involvement in intracellular signaling pathways beyond cAMP accumulation. nih.gov The compound's ability to act as an agonist makes it an invaluable tool for studying the physiological functions regulated by vasopressin, including fluid homeostasis, vasoconstriction, and the release of ACTH. medchemexpress.comderangedphysiology.com

Agonist Activity of [Asu1,6,Arg8]-VASOPRESSIN
Potentiates CRF-induced ACTH release. targetmol.commedchemexpress.comabmole.comoup.com
Enhances CRF-induced cyclic AMP accumulation. targetmol.commedchemexpress.comabmole.comoup.com
Stimulates phosphatidic acid and phosphatidylinositol turnover. nih.gov

Historical Perspective of Vasopressin Analogue Development

The development of vasopressin analogues has a rich history, driven by the desire to create more stable and selective compounds for research and clinical use.

The journey of vasopressin analogue development began after the chemical synthesis of AVP in 1953. researchgate.net This milestone spurred the creation of numerous synthetic analogues with modified structures to enhance their therapeutic properties and research applications. researchgate.netnih.gov For instance, desmopressin, a well-known analogue, was designed to be more resistant to enzymatic degradation and to primarily exert antidiuretic effects. researchgate.net The cloning and characterization of vasopressin receptors (V1a, V1b, and V2) in 1980 further revolutionized the field, enabling the design of receptor-specific agonists and antagonists. nih.govmdpi.com These synthetic peptides have become indispensable pharmacological tools for dissecting the mechanisms of AVP action and ligand-receptor interactions. nih.gov

The evolution of these analogues also includes the development of non-peptide molecules that can mimic the action of vasopressin, offering potential advantages in terms of oral bioavailability. mdpi.com This continuous innovation has led to a diverse library of compounds used to study everything from blood pressure regulation to social behaviors. nih.govwikipedia.org

Early research into [Asu1,6,Arg8]-VASOPRESSIN focused on understanding how structural modifications, particularly the replacement of the disulfide bridge with a more stable dicarba linkage (in this case, an aminosuberic acid bridge), affected its biological activity. nih.gov The substitution of the disulfide bridge with a CH2-CH2 bridge in Asu1,6-analogues was a key area of investigation. nih.gov These studies often employed techniques like fluorescence resonance energy transfer (FRET) to examine the conformational dynamics of the peptide. nih.gov

Investigations revealed that the replacement of the disulfide bridge with an aminosuberic acid bridge, as seen in [Asu1,6,Arg8]-VASOPRESSIN, results in a potent and stable analogue. oup.com This modification prevents the reduction of the disulfide bond, a common route of inactivation for vasopressin. Early studies demonstrated the utility of this analogue in probing the vasopressin receptor and its signaling pathways. For example, research showed that [Asu1,6,Arg8]-VASOPRESSIN could potentiate CRF-stimulated ACTH release, highlighting its role as a functional agonist. oup.com These foundational studies paved the way for the widespread use of [Asu1,6,Arg8]-VASOPRESSIN as a reliable tool in endocrinological and pharmacological research.

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68N14O12/c49-37(64)20-19-31-42(69)61-35(25-38(50)65)45(72)59-32(47(74)62-22-8-13-36(62)46(73)58-30(12-7-21-54-48(52)53)41(68)55-26-39(51)66)11-5-2-6-14-40(67)56-33(24-28-15-17-29(63)18-16-28)43(70)60-34(44(71)57-31)23-27-9-3-1-4-10-27/h1,3-4,9-10,15-18,30-36,63H,2,5-8,11-14,19-26H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,67)(H,57,71)(H,58,73)(H,59,72)(H,60,70)(H,61,69)(H4,52,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNNGJIIRKABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68N14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1033.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24057-83-8, 40944-53-4
Record name Argipressin, asu(1,6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Asu1,6, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Structural Characterization Methodologies

Peptide Synthesis Approaches for [Asu1,6,Arg8]-VASOPRESSIN

The synthesis of vasopressin analogues like [Asu1,6,Arg8]-VASOPRESSIN is a complex process that leverages established and innovative peptide synthesis strategies.

Solid-Phase Peptide Synthesis Techniques for Vasopressin Analogues

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing vasopressin analogues. cas.czmdpi.com This method involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer support. cas.cz The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, each amino acid is added one by one, following a cycle of deprotection of the N-terminal protecting group and coupling of the next protected amino acid.

For vasopressin analogues, the tert-butyloxycarbonyl (Boc) group is commonly used for the protection of α-amino groups. cas.cz This protecting group is typically removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in acetic acid. cas.cz Side-chain functional groups of the amino acids are also protected to prevent unwanted side reactions. For instance, the guanidino group of arginine is often protected with a tosyl (Tos) group. cas.cz

Coupling, the formation of the peptide bond, is facilitated by activating the carboxyl group of the incoming amino acid. Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) is a frequently used coupling reagent combination. cas.cz For certain amino acids like asparagine and glutamine, p-nitrophenyl esters may be employed for coupling. cas.cz

Once the desired peptide sequence is assembled on the solid support, the peptide is cleaved from the resin. Ammonolysis is one method used to release the protected peptide. cas.cz The final steps involve the removal of all side-chain protecting groups, often achieved by sodium in liquid ammonia, followed by oxidative cyclization to form the characteristic ring structure of vasopressin analogues. cas.cz Purification of the crude peptide is then carried out, typically using techniques like gel filtration. cas.cz

Specific Chemical Considerations for the Asu1,6 Dicarba Modification

The introduction of the Asu1,6 dicarba bridge in place of the disulfide bond between Cys1 and Cys6 is a key modification in [Asu1,6,Arg8]-VASOPRESSIN. This modification involves the use of L-α-Aminosuberic acid (Asu), a dicarboxylic amino acid. The cyclization to form the lactam bridge occurs between the α-amino group of Tyrosine at position 2 and the ω-carboxyl group of the Asu residue at position 1, or between the α-amino group of Asu at position 1 and the side chain carboxyl group of an amino acid at position 6. In the case of [Asu1,6,Arg8]-Vasopressin, the linkage is between the α-amino group of Tyrosine and the side-chain carboxyl group of Asu. moleculardepot.com

This carba-analogue design enhances the peptide's stability by replacing the relatively labile disulfide bond with a more robust amide bond. This modification can influence the conformational properties of the peptide, which in turn affects its biological activity. nih.gov The synthesis of such dicarba analogues requires careful planning of the protecting group strategy to enable the selective formation of the lactam bridge.

Advanced Spectroscopic and Chromatographic Characterization

Following synthesis, a battery of analytical techniques is employed to ensure the purity, verify the sequence, and elucidate the structural properties of [Asu1,6,Arg8]-VASOPRESSIN.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of synthetic peptides like [Asu1,6,Arg8]-VASOPRESSIN. serox.combioleaf.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the peptide is passed through a column packed with a nonpolar stationary phase and eluted with a gradient of an increasing concentration of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

The purity of [Asu1,6,Arg8]-VASOPRESSIN is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high purity level, often exceeding 97% or 98%, is typically required for research-grade peptides. serox.comchemscene.com HPLC is also used during the purification process to separate the target peptide from impurities and by-products of the synthesis. nih.gov

Mass Spectrometry for Molecular Conformation and Sequence Verification

Mass spectrometry (MS) is an indispensable technique for the characterization of peptides. It provides a highly accurate measurement of the molecular weight of [Asu1,6,Arg8]-VASOPRESSIN, confirming the correct incorporation of all amino acids and the successful formation of the cyclic structure. nih.gov The experimentally determined molecular weight is compared to the theoretical calculated mass. moleculardepot.comchemscene.com

Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. dshs-koeln.dedshs-koeln.de In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides information about the sequence of amino acids in the peptide chain. For cyclic peptides, the interpretation of MS/MS spectra can be more complex than for linear peptides.

Spectroscopic Analysis for Electronic and Vibrational Properties (e.g., Absorption and Emission Spectra)

Spectroscopic techniques provide insights into the electronic and vibrational properties of [Asu1,6,Arg8]-VASOPRESSIN, which are related to its three-dimensional structure.

Absorption Spectroscopy: UV absorption spectroscopy is used to determine the concentration of the peptide in solution by measuring the absorbance of the aromatic amino acid residues, primarily Tyrosine and Phenylalanine, which absorb light in the ultraviolet region. The absorption spectrum of [Asu1,6,Arg8]-VASOPRESSIN has been compared to that of native Arginine-Vasopressin. researchgate.net

Emission Spectroscopy (Fluorescence): Fluorescence spectroscopy can provide information about the local environment of the aromatic amino acid residues and can be used to study conformational changes. The Tyrosine residue in the vasopressin structure is a natural fluorescent probe. Studies on related vasopressin analogues have utilized fluorescence to investigate intramolecular distances. researchgate.net

Receptor Pharmacology and Binding Dynamics

Vasopressin Receptor Subtype Selectivity and Agonism

The physiological effects of vasopressin and its analogues are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b (also known as V3), and V2 receptor subtypes. nih.govnih.gov These receptors are distributed in various tissues and are coupled to distinct signal transduction pathways, leading to a wide range of physiological responses. nih.govguidetopharmacology.org

Detailed binding affinity data (Kᵢ or Kₐ values) for [Asu1,6,Arg8]-VASOPRESSIN across the three major vasopressin receptor subtypes are not extensively documented in publicly available literature. However, research on closely related photoreactive analogues provides some insight into its potential receptor interactions.

A tritium-labeled reactive analogue, [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin, which shares the same core Asu-bridge structure, has been synthesized and studied. This analogue demonstrated a high binding affinity for vasopressin receptors in bovine kidney inner medulla, a tissue rich in V2 receptors. drugbank.com Studies reported an apparent dissociation constant (Kₐ) of 8.5 x 10⁻⁹ M for these receptors. drugbank.com This suggests that the modification at positions 1 and 6 is compatible with high-affinity binding, at least to the V2 receptor.

V1a Receptor: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. nih.govnih.gov Its activation leads to vasoconstriction, glycogenolysis, and platelet aggregation through the Gq/11 protein pathway, which stimulates phospholipase C and increases intracellular calcium levels. derangedphysiology.com

V1b (V3) Receptor: Predominantly expressed in the anterior pituitary gland, where it mediates the release of adrenocorticotropic hormone (ACTH). nih.govguidetopharmacology.org Like the V1a receptor, it is coupled to the Gq/11 pathway. guidetopharmacology.org

V2 Receptor: Mainly found on the basolateral membrane of renal collecting duct cells. nih.gov Activation of the V2 receptor stimulates adenylyl cyclase via a Gs protein, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the apical membrane. This process enhances water reabsorption from urine. derangedphysiology.com

The specific agonistic or antagonistic profile of [Asu1,6,Arg8]-VASOPRESSIN at each receptor subtype has not been fully characterized. However, functional studies on its photoreactive derivatives indicate biological activity consistent with agonism.

The analogue [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin was shown to be biologically active, triggering a hydro-osmotic response in the toad bladder, a classic model for V2 receptor-mediated effects. drugbank.com Photoactivation of this analogue resulted in a persistent stimulation of water flow, suggesting that it forms a stable, active complex with the receptor. drugbank.com This finding points towards a likely agonistic action at V2 receptors for compounds with the [Asu1,6,Arg8] backbone. Its profile at V1a and V1b receptors remains to be elucidated.

Methodologies for Receptor Binding Investigations

The characterization of ligand-receptor interactions for compounds like [Asu1,6,Arg8]-VASOPRESSIN relies on established biochemical and pharmacological techniques.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays utilize a radioactively labeled ligand (e.g., tritiated AVP) to bind to receptors in a sample, such as a membrane preparation from cells or tissues expressing the receptor of interest.

The affinity of an unlabeled compound, such as [Asu1,6,Arg8]-VASOPRESSIN, is determined through competition binding experiments. In these assays, increasing concentrations of the unlabeled compound are used to compete with a fixed concentration of the radioligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to an inhibition constant (Kᵢ), which reflects the true affinity of the compound for the receptor. Saturation binding assays, where increasing concentrations of the radioligand are used, allow for the determination of the receptor density (Bₘₐₓ) and the dissociation constant (Kₐ) of the radioligand itself.

Affinity capture, a form of affinity chromatography, is a powerful method for isolating a specific receptor or receptor-ligand complex from a complex biological mixture. This technique involves immobilizing a ligand (or an antibody against the receptor) onto a solid support, such as chromatography beads.

When a solubilized cell membrane preparation is passed over this support, the receptor of interest specifically binds to the immobilized ligand. Non-specifically bound proteins are washed away, and the purified receptor or receptor-ligand complex can then be eluted. This method is invaluable for receptor purification, which is a critical step for further structural and functional studies, such as mass spectrometry or Western blotting. Probes such as biotinylated or photoreactive vasopressin analogues can be instrumental in these purification strategies.

Comparative Receptor Interactions with Other Vasopressin Analogues

The pharmacological properties of [Asu1,6,Arg8]-VASOPRESSIN can be contextualized by comparing them with other well-characterized vasopressin analogues. Native Arginine Vasopressin (AVP) is non-selective, whereas synthetic analogues like Desmopressin and Terlipressin have been engineered for greater receptor selectivity. derangedphysiology.com

Table 1: Comparative Receptor Selectivity and Agonist Profile of Vasopressin Analogues

Compound V1a Receptor Affinity/Action V2 Receptor Affinity/Action V1b Receptor Affinity/Action Primary Clinical Profile
Arginine Vasopressin (AVP) Agonist Agonist Agonist Non-selective vasopressor and antidiuretic
Desmopressin (dDAVP) Very Low Affinity Potent Agonist Agonist nih.gov Highly selective antidiuretic derangedphysiology.com
Terlipressin Potent Agonist (V1 > V2) Agonist Not fully characterized V1-selective vasopressor derangedphysiology.com
[Asu1,6,Arg8]-VASOPRESSIN Data not available Likely Agonist (inferred) Data not available Investigational

Desmopressin achieves its high V2 selectivity through deamination of the cysteine at position 1 and substitution with a D-arginine at position 8. researchgate.net This results in a potent antidiuretic effect with minimal vasopressor (V1a-mediated) activity. derangedphysiology.com Conversely, Terlipressin shows a preference for the V1a receptor, making it an effective vasopressor with more modest antidiuretic effects. derangedphysiology.comcvpharmacology.com The profile of [Asu1,6,Arg8]-VASOPRESSIN, while not fully defined, is anticipated to differ from these analogues due to its unique structural modification.

Evaluation of Receptor Bias and Differential Signaling Pathways

The interaction of an agonist with a G protein-coupled receptor (GPCR), such as the vasopressin V2 receptor, can initiate multiple intracellular signaling cascades. The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another, even when acting on the same receptor. nih.govnih.gov This adds a layer of complexity beyond simple receptor affinity and efficacy.

The V2 receptor is known to couple to several signaling pathways:

Gαs/cAMP Pathway : This is the canonical signaling pathway for the V2 receptor. wikipedia.org Agonist binding activates the Gαs protein, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This cascade ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, increasing water reabsorption. litfl.com

Gαq/11 Pathway : The V2 receptor can also couple to Gαq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov

β-Arrestin Pathway : Following agonist stimulation and receptor phosphorylation, β-arrestin proteins are recruited to the V2 receptor. nih.govfrontiersin.org This recruitment classically mediates receptor desensitization and internalization. nih.govyoutube.com However, for the V2 receptor, β-arrestin can also form a stable "megaplex" with the receptor and the G protein, leading to sustained G protein signaling from internalized endosomes. wikipedia.orgnih.gov Furthermore, β-arrestins can act as signal transducers themselves, initiating distinct downstream signaling events.

An agonist's "bias" is evaluated by quantifying its ability to activate one of these pathways relative to a reference agonist (like endogenous AVP). For instance, a G protein-biased agonist would potently activate the Gαs or Gαq/11 pathways while only weakly recruiting β-arrestin, or vice-versa for a β-arrestin-biased agonist. nih.govnih.gov

The signaling profile of [Asu1,6,Arg8]-VASOPRESSIN involves potent activation of the Gαs/cAMP pathway, which is responsible for its strong antidiuretic effects. nih.govnih.gov The full extent of its bias—its relative efficacy in activating the Gαq/11 and β-arrestin pathways compared to AVP—is a subject of ongoing research. The development of novel V2 receptor agonists that are explicitly designed as biased agonists, for example, to promote G protein signaling while avoiding β-arrestin-mediated effects, highlights the therapeutic potential of modulating these differential pathways. nih.gov Understanding the specific signaling signature of [Asu1,6,Arg8]-VASOPRESSIN is crucial for a complete picture of its pharmacological action.

Signaling PathwayTransducerPrimary Downstream EffectRelevance to V2R Function
G Protein-DependentGαsAdenylyl Cyclase → cAMP ProductionCanonical pathway for antidiuresis nih.govnih.gov
G Protein-DependentGαq/11Phospholipase C → Ca²⁺ MobilizationContributes to the overall cellular response nih.gov
β-Arrestin-Dependentβ-ArrestinReceptor Desensitization/Internalization; Independent SignalingModulates signal duration and can initiate separate signaling cascades nih.govnih.gov

Cellular and Molecular Mechanisms of Action

Intracellular Signaling Cascades Triggered by [Asu1,6,Arg8]-VASOPRESSIN

The binding of [Asu1,6,Arg8]-VASOPRESSIN to its receptors initiates a cascade of intracellular events, primarily through the activation of G-protein coupled receptors (GPCRs). These signaling pathways are fundamental to the physiological effects of vasopressin.

While [Asu1,6,Arg8]-VASOPRESSIN alone does not typically stimulate cyclic AMP (cAMP) accumulation, it significantly potentiates the cAMP response induced by other signaling molecules, such as Corticotropin-Releasing Factor (CRF). oup.comoup.com In studies using rat anterior pituitary cells, this analogue was shown to cause a two-fold increase in CRF-induced cAMP accumulation across all tested concentrations and time intervals. oup.comoup.com This synergistic effect on cAMP levels is directly linked to a parallel enhancement of Adrenocorticotropic Hormone (ACTH) release, suggesting that the potentiation of the cAMP pathway is a key mechanism through which vasopressin modulates the pituitary's response to CRF. oup.comoup.com Although vasopressin itself can act through various signaling pathways, its ability to amplify the cAMP signal generated by CRF highlights a crucial aspect of its modulatory role in the hypothalamic-pituitary-adrenal (HPA) axis. oup.com

Effect of [Asu1,6,Arg8]-VASOPRESSIN on CRF-Induced cAMP Accumulation

TreatmentFold Increase in cAMP Accumulation (vs. Basal)
Basal1.0
Corticotropin-Releasing Factor (CRF) (10 nM)~4.6
[Asu1,6,Arg8]-VASOPRESSIN (VAS-A) aloneNo significant effect
CRF (10 nM) + VAS-A~9.3 (2-fold increase over CRF alone)
Data derived from studies on rat anterior pituitary cells in culture. oup.com

The actions of vasopressin and its analogues are mediated by specific GPCRs, primarily the V1a, V1b (also known as V3), and V2 receptors. wikipedia.orgyoutube.com These receptors differ in their tissue distribution and the specific G-proteins they couple with, leading to distinct downstream signaling cascades. wikipedia.org

V1 Receptors (V1a and V1b): These receptors typically couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium stores and the activation of Protein Kinase C (PKC). nih.gov

V2 Receptors: These receptors are primarily coupled to Gαs proteins. nih.gov Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). wikipedia.orgyoutube.com

[Asu1,6,Arg8]-VASOPRESSIN, as an agonist, activates these receptors, triggering the respective G-protein signaling pathways. For instance, in the anterior pituitary, vasopressin-stimulated ACTH secretion is believed to be mediated by the V1b receptor. bohrium.com Furthermore, research shows that vasopressin receptor signaling can also involve G protein-coupled receptor kinases (GRKs) and β-arrestins, which not only play a role in receptor desensitization but can also initiate their own signaling pathways, such as the activation of the extracellular signal-regulated kinase (ERK) cascade. nih.govduke.edu

Cellular Responses in Defined Biological Systems

The intracellular signaling events triggered by [Asu1,6,Arg8]-VASOPRESSIN translate into specific and measurable cellular responses in various biological systems.

In cultured rat anterior pituitary cells, [Asu1,6,Arg8]-VASOPRESSIN demonstrates a potent ability to modulate ACTH secretion. Studies have shown that this analogue causes a two-fold increase in the stimulatory effect of CRF on ACTH release. oup.comoup.com This synergistic action is observed alongside a parallel potentiation of cAMP accumulation, reinforcing the link between the second messenger and the hormonal response. oup.com While some vasopressin analogues with modifications to the ring structure, such as [Asu1,6]AVP, have shown weaker intrinsic ACTH-releasing activity compared to native AVP, the potentiation effect remains a key physiological role. nih.gov

Potentiating Effect of [Asu1,6,Arg8]-VASOPRESSIN on CRF-Induced ACTH Release

Treatment ConditionRelative ACTH Release
Basal (Control)100%
Corticotropin-Releasing Factor (CRF)~900% of Basal
[Asu1,6,Arg8]-VASOPRESSIN (VAS-A) + CRF~1800% of Basal (2-fold increase over CRF alone)
Data synthesized from research on rat anterior pituitary cells in culture. oup.com

Analogues like [Asu1,6,Arg8]-VASOPRESSIN are instrumental as probes to investigate the diverse physiological roles of vasopressin. One such area of investigation is thermoregulation. Arginine vasopressin is known to be an endogenous antipyretic, released in the central nervous system to modulate body temperature. nih.gov Studies using vasopressin receptor antagonists have shed light on this process. For example, the administration of a V1 receptor antagonist was found to attenuate the hypothermia induced by the organophosphate chlorpyrifos (B1668852) in rats. nih.gov This suggests that the thermoregulatory response to certain chemical exposures is mediated, at least in part, by vasopressin acting on V1 receptors. nih.gov While these studies often use antagonists to block the effect, stable agonists like [Asu1,6,Arg8]-VASOPRESSIN can be used in complementary experiments to stimulate these pathways and fully characterize the receptor-mediated responses involved in central processes like temperature control.

Structure Activity Relationship Investigations

Impact of Asu1,6 Substitution on Vasopressin Activity Profile

The substitution of the native disulfide bridge with a more stable carba-bridge is a key modification in the development of vasopressin analogues. This alteration is designed to enhance the peptide's stability and modify its interaction with vasopressin receptors.

Role of the Dicarba Bridge (-CH2-CH2-) in Conferring Specific Conformation and Activity

The introduction of a dicarba bridge, specifically by substituting the Cys1 and Cys6 residues with α-aminosuberic acid (Asu), creates a -CH2-CH2- linkage in place of the -S-S- bond. This modification has profound effects on the molecule's conformational properties and, consequently, its biological activity. The dicarba bridge imparts greater conformational rigidity to the cyclic part of the peptide compared to the more flexible disulfide bond. nih.gov This constrained conformation can lead to a more specific interaction with vasopressin receptors.

Research on carba analogues of vasopressin has demonstrated that this structural change often results in high potency and a prolonged duration of action. nih.gov The stability of the carbon-carbon bond in the dicarba bridge makes the molecule more resistant to enzymatic degradation, which contributes to its extended biological half-life compared to the native hormone. nih.gov

Comparative Analysis with Disulfide-Bridged Vasopressin Analogues

When compared to their disulfide-bridged counterparts, dicarba analogues of vasopressin exhibit distinct pharmacological profiles. Studies on various vasopressin analogues have shown that those with a dicarba bridge often display enhanced potency and a significantly longer duration of antidiuretic effect. nih.gov For instance, the replacement of the disulfide bridge in oxytocin, a structurally similar peptide, with a dicarba bridge was achieved using ring-closing metathesis, although this resulted in a less active compound. researchgate.net

This suggests that the increased stability and altered conformation conferred by the dicarba bridge can lead to more sustained receptor activation. The table below summarizes the general differences observed between these two classes of analogues.

FeatureDisulfide-Bridged Vasopressin (Native AVP)Dicarba-Bridged Vasopressin ([Asu1,6,Arg8]-VASOPRESSIN)
Bridge Composition -S-S- (Disulfide)-CH2-CH2- (Carbon-Carbon)
Flexibility More flexibleMore conformationally restricted
Stability Susceptible to reduction and enzymatic cleavageResistant to reduction and enzymatic degradation
Duration of Action Shorter biological half-lifeProlonged biological half-life nih.gov
Potency Standard physiological potencyOften high potency nih.gov

Contribution of Specific Amino Acid Residues to Biological Function

The biological activity of [Asu1,6,Arg8]-VASOPRESSIN is not only determined by its cyclic structure but also by the specific amino acid residues in its sequence, particularly in the C-terminal tail.

Significance of Arginine at Position 8 and Other Critical Residues in [Asu1,6,Arg8]-VASOPRESSIN

The amino acid at position 8 is a critical determinant of vasopressin's activity and receptor selectivity. In most mammals, including humans, this residue is arginine, leading to Arginine Vasopressin (AVP). wikipedia.org The presence of arginine at this position is crucial for the pressor (vasoconstrictive) effects mediated by V1a receptors and the antidiuretic effects mediated by V2 receptors. derangedphysiology.com

In contrast, Lysine (B10760008) Vasopressin (Lypressin), found in pigs, has a lysine at position 8 and exhibits different receptor affinities. wikipedia.orgnih.gov The substitution of the naturally occurring L-arginine with its stereoisomer, D-arginine, at position 8, as seen in the analogue Desmopressin, drastically alters the activity profile, leading to enhanced antidiuretic (V2) activity and significantly reduced pressor (V1a) activity. nih.gov This highlights the stereo-specificity of the vasopressin receptors and the critical role of the arginine residue's configuration in determining the biological response.

Other residues also play important roles. For example, modifications at position 3 have been shown to result in pharmacologically inactive analogues, indicating the importance of this position for receptor interaction. researchgate.net

Systematic Structural Modifications and Their Functional Consequences on Vasopressin Analogue Activity

Extensive research has been conducted on modifying the structure of vasopressin to develop analogues with more desirable therapeutic profiles, such as increased receptor selectivity and longer half-lives. nih.govwikipedia.org These modifications have provided valuable insights into the structure-activity relationships of this peptide family.

Systematic changes have included:

Modifications at Position 2: Introducing proline derivatives at this position has been shown to alter the pharmacological profile, in some cases transforming uterotonic properties into antagonistic ones and eliminating the pressor effect. researchgate.net

Modifications at Position 3: Substitution at this position with bulky residues like 4,4'-biphenylalanine can lead to a loss of biological activity. researchgate.net

Modifications at Position 4: Replacing glutamine with valine can result in a highly active analogue. nih.gov

Modifications at Position 7: Substituting proline with leucine (B10760876) has been associated with very low activity. nih.gov

N-terminal Deamination: The removal of the amino group from the cysteine at position 1 (deamination), as in Desmopressin, often increases the duration of action and selectivity for V2 receptors. nih.gov

The following table provides a summary of the functional consequences of various structural modifications in vasopressin analogues.

ModificationPosition(s)Resulting Functional ConsequenceReference
Dicarba Bridge 1 and 6Increased stability and prolonged duration of action nih.gov
D-Arginine 8High antidiuretic action, reduced pressor activity nih.gov
Proline Derivatives 2Altered receptor selectivity, potential for antagonism researchgate.net
4,4'-biphenylalanine 3Pharmacologically inactive analogues researchgate.net
Valine 4Highly active analogue nih.gov
Leucine 7Low to very little activity nih.gov
Deamination 1Increased duration of action and V2 selectivity nih.gov

These systematic investigations underscore the intricate relationship between the structure of vasopressin analogues and their interaction with their cognate receptors, which ultimately dictates their physiological effects.

Advanced Biophysical and Computational Studies

Conformational Analysis and Structural Dynamics

Fluorescence Spectroscopy and Förster Resonance Energy Transfer (FRET) Studies

Fluorescence spectroscopy serves as a powerful tool for probing the local environment of aromatic residues within peptides. In vasopressin analogs, the intrinsic fluorescence of the Tyrosine at position 2 (Tyr²) is particularly informative. The substitution of the disulfide bridge with an l-α-aminosuberic acid (Asu) bridge in [Asu¹,⁶,Arg⁸]-VASOPRESSIN is significant because the disulfide group is known to quench Tyr² fluorescence. Consequently, [Asu¹,⁶]AVP, a closely related analog, exhibits a longer fluorescence lifetime compared to analogs containing the disulfide bridge. This suggests that the disulfide bridge introduces an additional mechanism of fluorescence quenching.

Förster Resonance Energy Transfer (FRET) has been utilized to estimate the distance distribution between the phenolic ring of Tyr² (the donor) and the disulfide bridge (the acceptor) in vasopressin analogs. By comparing the fluorescence decay times of analogs with and without the disulfide bridge, researchers can calculate the efficiency of energy transfer and, consequently, the intramolecular distances. While these studies have been performed on disulfide-containing vasopressin analogs, the principles can be extended to understand the conformational ensemble of [Asu¹,⁶,Arg⁸]-VASOPRESSIN by using analogs with strategically placed extrinsic fluorophores.

Acrylamide (B121943) Quenching of Tyrosyl Fluorescence for Solvent Accessibility

Acrylamide quenching studies are employed to determine the degree of exposure of the tyrosyl residue to the aqueous solvent. Acrylamide, a neutral quenching agent, decreases the fluorescence intensity of tyrosine upon collision. The efficiency of this quenching, quantified by the Stern-Volmer constant (KSV), is proportional to the accessibility of the tyrosine residue.

In studies of vasopressin analogs, acrylamide quenching of tyrosyl fluorescence has been used to probe the solvent accessibility of the Tyr² ring. A higher KSV value indicates greater exposure to the solvent, while a lower value suggests that the residue is more buried within the peptide's structure. This information is crucial for understanding the conformational preferences of the peptide in solution and how substitutions in the peptide sequence might alter its three-dimensional fold.

ParameterDescriptionSignificance in [Asu¹,⁶,Arg⁸]-VASOPRESSIN Analysis
Fluorescence Lifetime The average time the Tyr² residue remains in the excited state before returning to the ground state.Longer in [Asu¹,⁶]AVP compared to disulfide-containing analogs, indicating the absence of quenching by the disulfide bridge.
FRET Efficiency The rate of energy transfer from the donor (Tyr²) to an acceptor.Used to calculate intramolecular distances, providing insights into the conformational distribution of the peptide.
Stern-Volmer Constant (KSV) A measure of the efficiency of fluorescence quenching by an external agent like acrylamide.Indicates the solvent accessibility of the Tyr² residue, reflecting its position within the folded structure.

Electronic and Vibrational Circular Dichroism (VCD, ROA) for Three-Dimensional Structure Elucidation

Circular dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins. The CD spectra of arginine-vasopressin and its analogs have been shown to be sensitive to conformational changes. The shape of the CD spectra is influenced by the nature of the amino acid at position 1 and modifications at position 7. These spectral differences are interpreted in terms of conformational shifts arising from interactions between the tyrosine side chain and neighboring residues, as well as interactions between the cyclic hexapeptide ring and the acyclic tripeptide tail. Specifically, the positive dichroic band around 225 nm is characteristic of the presence of tyrosine at position 2, and its intensity is affected by various intramolecular interactions.

Molecular Modeling and Simulation Approaches

Monte Carlo Simulations (e.g., ECEPP/3 Force-Field) for Conformational Space Exploration

Computational methods, particularly Monte Carlo simulations, have been instrumental in exploring the vast conformational space of vasopressin analogs. The Electrostatically Driven Monte Carlo (EDMC) method, often used in conjunction with the ECEPP/3 (Empirical Conformational Energy Program for Peptides) force field, is a powerful technique for searching for low-energy conformations. This method involves perturbing a starting conformation, followed by energy minimization, and comparing the resulting energy to the initial energy.

These simulations have been used to compare theoretical findings with experimental results from fluorescence spectroscopy. For instance, the conformational space of arginine-vasopressin analogs has been explored using the EDMC method, and the results have been compared with distance distributions obtained from FRET experiments. This combination of computational and experimental approaches provides a more robust understanding of the peptide's conformational preferences.

Computational Prediction of Peptide Hormone Structures and Interactions

The computational prediction of the three-dimensional structures of peptide hormones and their interactions with receptors is a key area of research. For vasopressin and its analogs, molecular modeling has been used to understand structure-activity relationships. These studies often involve generating a multitude of low-energy conformations and then docking these structures into models of their cognate receptors, such as the V1a and V2 vasopressin receptors.

By analyzing the predicted binding modes and interaction energies, researchers can gain insights into why certain modifications to the peptide sequence lead to agonistic or antagonistic activity, or alter receptor selectivity. For example, conformational analysis of various vasopressin analogs has been used to rationalize their pharmacological properties. These computational approaches are essential for the rational design of new analogs with improved therapeutic profiles.

Computational TechniqueApplication to [Asu¹,⁶,Arg⁸]-VASOPRESSINKey Insights
Monte Carlo Simulations (ECEPP/3) Exploration of the potential energy surface to identify low-energy conformational states.Provides a theoretical ensemble of structures that can be compared with experimental data from spectroscopic methods.
Molecular Docking Predicting the binding mode of [Asu¹,⁶,Arg⁸]-VASOPRESSIN to its receptors.Elucidates key intermolecular interactions and helps explain the molecular basis of its biological activity.
Molecular Dynamics Simulations Simulating the dynamic behavior of the peptide in a solvent environment over time.Reveals the flexibility of different regions of the peptide and the stability of its secondary structural elements.

Applications As a Research Probe and Future Research Directions

Utilization in Biochemical and Immunological Research Applications

[Asu1,6,Arg8]-VASOPRESSIN and its derivatives have become instrumental in dissecting the molecular interactions and functional consequences of vasopressin receptor activation.

The characterization of vasopressin receptors has been significantly advanced by the development of specialized analogues of [Asu1,6,Arg8]-VASOPRESSIN. A notable innovation is the creation of photoreactive derivatives, which act as photoaffinity labels. nih.govnih.gov For instance, the analogue [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin was synthesized to serve this purpose. nih.govnih.gov This compound is designed with a p-azido group on the phenylalanine residue at position 3. Upon exposure to UV light, this group becomes highly reactive, forming a covalent bond with the receptor. nih.govnih.gov

This technique allows for the irreversible labeling of the vasopressin receptor, which is a crucial step for its isolation and structural analysis. nih.gov Research has shown that this photoreactive analogue retains a high binding affinity for the vasopressin receptor, with a dissociation constant (KD) in the nanomolar range, and remains biologically active, capable of stimulating hydroosmotic water flow in toad bladder models. nih.gov

Further studies utilized a tritium-labeled version of this photoreactive analogue to identify the components of the receptor complex. nih.gov After irradiating renal plasma membranes with the labeled ligand, researchers were able to preferentially label a polypeptide with an apparent molecular weight of 32,000 daltons, suggesting this protein is a key component of the vasopressin receptor or is situated in its immediate vicinity. nih.gov These molecular tools are essential for understanding receptor structure and function, and they facilitate the discovery of new ligands by enabling the characterization of their binding sites. nih.gov

While not always explicitly termed "peptide screening," the systematic design, synthesis, and functional testing of vasopressin analogues, including those based on the [Asu1,6,Arg8]-VASOPRESSIN scaffold, is a core practice in peptide research. This process allows for the functional analysis of how specific structural modifications impact receptor binding and biological activity. For example, analogues have been designed in attempts to create more active and selective agonists for V2 receptors or potent antagonists for the V1 vasopressor response. nih.gov

The biological function of these novel peptides is assessed through various assays. A classic functional analysis involves measuring the hydroosmotic response in toad bladders, where an increase in water permeability indicates agonistic activity at vasopressin receptors. nih.gov Furthermore, immunoassay kits, such as the Arg8-Vasopressin ELISA, are critical tools for the functional analysis of the vasopressin system in research settings, allowing for the quantitative measurement of AVP in diverse biological samples and facilitating studies in endocrinology and neurobiology. arborassays.com

Methodological Advances in Peptide Research Utilizing Analogues

The study of [Asu1,6,Arg8]-VASOPRESSIN and other analogues has driven advancements in the analytical methods required to detect and characterize these complex molecules.

The need for sensitive and specific quantification of vasopressin and its analogues in research and clinical samples has led to the development of sophisticated analytical methods. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for this purpose. Several commercial ELISA kits are available for the quantitative measurement of Arginine Vasopressin, offering high sensitivity for detection in plasma, serum, and cell culture media. arborassays.comabcam.comalpco.com These competitive immunoassays are fundamental tools for researchers studying the physiological and pathological roles of vasopressin. arborassays.com

Table 1: Comparison of Commercial Arg8-Vasopressin ELISA Kits

FeatureKit A (ab205928) abcam.comKit B (DetectX®) arborassays.comKit C (EIAAVP) thermofisher.comKit D (ALPCO) alpco.com
Assay Type CompetitiveCompetitiveCompetitiveCompetitive
Sample Types Plasma, Serum, Cell culture supernatantSerum, Plasma, Tissue culture mediaSerum, Plasma, Tissue culture mediaPlasma, Serum, Conditioned cell media
Sensitivity ≥ 2.84 pg/mLNot specified3.67 pg/mL2.84 pg/mL
Range 4.1 - 1000 pg/mLNot specified4.1-1,000 pg/mL4.10 - 1,000 pg/mL
Time to Result Not specified16 hours16 hoursNot specified

In parallel, mass spectrometry (MS) has become an indispensable tool for the structural confirmation and analysis of peptide analogues. nih.gov Techniques such as liquid chromatography combined with high-resolution mass spectrometry (LC/HRMS) are employed for the identification and quantification of vasopressin and its structurally related impurities. nih.gov This methodology is crucial for ensuring the quality of synthetic peptides used in research and improves the ability to discover other potential impurities in vasopressin analogues. nih.gov

The design and chemical synthesis of vasopressin analogues represent a significant area of innovation. mdpi.comnih.gov Researchers have systematically modified the native AVP sequence to develop new molecules with unique pharmacological profiles that can serve as valuable research tools. nih.govresearchgate.net These modifications include changing amino acids, N-methylation, and cyclization to enhance receptor selectivity or improve metabolic stability. mdpi.com

A key innovation was the synthesis of reactive analogues of [Asu1,6,Arg8]-vasopressin. nih.gov By introducing photoreactive (e.g., azido) or chemically reactive (e.g., bromoacetyl) groups into the peptide structure, typically at the phenylalanine residue in position 2, scientists have created powerful tools for photoaffinity labeling and receptor mapping studies. nih.govnih.gov These engineered peptides, which often maintain high receptor affinity, have been instrumental in identifying receptor components and probing the ligand-receptor binding pocket. nih.govnih.gov Such novel tools are critical for advancing our understanding of vasopressin's role in blood pressure regulation and other physiological processes. nih.gov

Emerging Research Questions and Unexplored Avenues

Despite decades of research, the vasopressin system continues to present new questions and opportunities for exploration. Ongoing research is focused on leveraging vasopressin analogues to manage shock states and fluid balance disorders. wikipedia.org The development of novel hypotensive agonists based on the vasopressin scaffold could also lead to a new class of antihypertensive therapies, representing a significant future research direction. nih.gov

One of the most innovative emerging avenues involves gene therapy approaches. Studies have shown that functionally inactive mutant V2 receptors, which are responsible for X-linked nephrogenic diabetes insipidus, can be "rescued". nih.gov This rescue is achieved by co-expressing a C-terminal fragment of the V2 receptor, which interacts with the mutant receptor to form a functional protein. The potential to use targeted gene transfer to express such receptor fragments in vivo could represent a novel therapeutic strategy for diseases caused by mutations in G protein-coupled receptors. nih.gov

Furthermore, the diverse roles of vasopressin in the central nervous system, including its influence on social behavior, pair bonding, and maternal responses, suggest that developing brain-penetrant, receptor-specific analogues could open up unexplored therapeutic avenues for neurological and psychiatric conditions. wikipedia.orgoup.com

Investigation of Novel Receptor Subtypes or Interaction Partners

The primary application of modified [Asu1,6,Arg8]-VASOPRESSIN in this area is through photoaffinity labeling, a powerful technique used to identify and isolate receptor proteins and their immediate interaction partners. By incorporating a photoreactive group into the molecule, researchers can create a probe that binds to its receptor and then, upon exposure to UV light, forms a permanent, covalent bond.

A key example of this is the tritium-labeled, photoreactive analog [1,6-alpha-aminosuberic acid,3-(p-azidophenylalanine), 8-arginine]vasopressin . This compound was specifically designed as a photoaffinity label for vasopressin receptors. In studies using plasma membranes from bovine kidney inner medulla, this probe was used to identify the components of the vasopressin receptor system. After irradiating the membranes with UV light in the presence of the tritium-labeled ligand, researchers were able to demonstrate the preferential labeling of a specific polypeptide.

Key Research Findings:

Labeled ComponentApparent Molecular WeightTissue SourceSignificance
Polypeptide32,000 DaltonsBovine Kidney MedullaIdentified as a likely component of the vasopressin receptor or a closely associated protein in its immediate vicinity.

This technique is invaluable for confirming the identity of known receptors in different tissues and holds significant potential for discovering previously uncharacterized receptor subtypes or accessory proteins that modulate receptor function. By covalently linking the probe to its binding partners, the entire complex can be isolated and its components identified, providing a direct map of the receptor's immediate molecular environment.

Exploration of [Asu1,6,Arg8]-VASOPRESSIN in Complex Preclinical Biological Systems

To be a useful research probe, an analog must not only bind to its receptor but also elicit a biological response. The activity of modified [Asu1,6,Arg8]-VASOPRESSIN has been confirmed in established preclinical models, demonstrating its utility in studying physiological processes in intact biological systems.

The toad urinary bladder is a classic model for studying the hydro-osmotic effect of vasopressin, which is analogous to the antidiuretic function of the hormone in the mammalian kidney. Research has shown that the photoreactive analog, [Asu1,6, Phe(p-N3)3]AVP , is biologically active in this system, triggering a characteristic increase in the bladder's permeability to water.

A significant finding from these studies is the irreversible nature of the stimulation following photoactivation. When the toad bladder is exposed to the analog and then to UV light, it results in a persistent hydro-osmotic response that continues for more than 18 hours, even after the unbound analog is washed away. This sustained activity, which is not observed without UV activation, confirms that the probe has formed a stable, covalent bond with the receptor, locking it in an active state. This provides a unique method for studying the downstream consequences of continuous receptor activation in a complex tissue environment.

Potential for Further Structural Modification to Elucidate Specific Receptor Mechanisms and Signaling Pathways

The stable dicarba-framework of [Asu1,6,Arg8]-VASOPRESSIN is highly amenable to further structural modifications, allowing for the creation of a diverse toolkit of chemical probes to dissect receptor mechanisms. The synthesis of various reactive analogs demonstrates this potential.

Researchers have successfully synthesized several reactive derivatives of [Asu1,6,Arg8]-VASOPRESSIN by modifying the phenylalanine residue at position 2. These modifications introduce chemically or photochemically reactive groups without significantly compromising the molecule's ability to bind to the vasopressin receptor.

Table of Reactive [Asu1,6,Arg8]-VASOPRESSIN Analogs:

Reactive Group at Position 2Type of ReactivityPrecursor MoleculeApplication
p-azidophenylalaninePhotoactivatable (forms nitrene)[Asu1,6,Phe(pNH2)2,Arg8]vasopressinCovalent labeling of receptor binding sites for isolation and structural analysis.
3-(3-methyl-3-diazirinyl)propanoylaminoPhotoactivatable (forms carbene)[Asu1,6,Phe(pNH2)2,Arg8]vasopressinAlternative probe for photoaffinity labeling.
(bromoacetyl)aminoChemically Reactive[Asu1,6,Phe(pNH2)2,Arg8]vasopressinAffinity labeling of nucleophilic residues within the receptor's binding pocket.

The analog containing p-azidophenylalanine has proven particularly useful, showing a high binding affinity for the antidiuretic receptor in bovine kidney, similar to native vasopressin. The development of a tritium-labeled version of this photoaffinity probe further enhances its utility, allowing for sensitive detection and quantification of the labeled receptor components.

These structurally modified analogs are powerful tools for mapping the ligand-binding pocket, identifying specific amino acid residues involved in hormone binding, and understanding the conformational changes the receptor undergoes upon activation. By covalently "trapping" the ligand in the receptor, these probes enable detailed structural and functional studies that are not possible with ligands that bind reversibly, thereby paving the way for a deeper understanding of vasopressin receptor signaling.

Q & A

Basic Research Questions

Q. What structural modifications differentiate [Asu1,6,Arg8]-Vasopressin from endogenous vasopressin, and how do these impact its functional properties?

  • Answer : [Asu1,6,Arg8]-Vasopressin is a synthetic analog with three key modifications: (1) deamination at position 1 (replacing Cys with Asu, a β-mercaptopropionic acid residue), (2) dicarba substitution at position 6 (replacing Cys with Asu), and (3) arginine substitution at position 8. These changes enhance metabolic stability by reducing enzymatic degradation and alter receptor binding affinity. For example, the Arg8 substitution increases selectivity for V1a receptors over V2, enhancing vasoconstrictive effects while reducing antidiuretic activity . Structural validation requires techniques like NMR, mass spectrometry, and amino acid composition analysis .

Q. What standardized methods are used to quantify the potency of [Asu1,6,Arg8]-Vasopressin in research settings?

  • Answer : Two primary methods are employed:

  • HPLC : A reversed-phase C18 column with a mobile phase of dibasic ammonium phosphate (pH 3.0) and acetonitrile (87:13 v/v) is used. Retention times must be calibrated against USP reference standards to ensure reproducibility .
  • Bioassays : Historically, blood pressure measurements in rat models were used, but HPLC is now preferred due to higher precision. Bioassays remain relevant for validating functional activity in vivo .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC potency measurements and bioassay results for [Asu1,6,Arg8]-Vasopressin?

  • Answer : Discrepancies may arise from excipients (e.g., parabens in formulations) interfering with HPLC detection or bioactive metabolites unaccounted for in vitro. To address this:

  • Parallel analysis : Run both HPLC and bioassays on the same batch, using deuterated internal standards (e.g., Vasopressin D5) to control for matrix effects .
  • Sample purification : Remove excipients via solid-phase extraction before HPLC analysis .
  • Receptor-specific assays : Use cell lines expressing V1a or V2 receptors to isolate functional contributions .

Q. What experimental strategies are recommended for studying receptor-specific effects of [Asu1,6,Arg8]-Vasopressin in complex physiological models?

  • Answer :

  • Receptor knockout models : Utilize V1a or V2 receptor-deficient mice to isolate signaling pathways .
  • Radioligand binding assays : Compete [Asu1,6,Arg8]-Vasopressin with labeled ligands (e.g., ³H-AVP) in tissues or transfected cells. Calculate IC50 values to determine affinity shifts caused by structural modifications .
  • Downstream signaling analysis : Measure second messengers (e.g., cAMP for V2, IP3 for V1a) to correlate receptor activation with functional outcomes .

Q. How should researchers address batch-to-batch variability in synthetic [Asu1,6,Arg8]-Vasopressin due to impurities or incomplete synthesis?

  • Answer :

  • Quality control : Implement HPLC-MS to detect truncated peptides or oxidation byproducts. Amino acid sequencing and composition analysis (e.g., Edman degradation) confirm structural integrity .
  • Stability studies : Test storage conditions (e.g., pH, temperature) using accelerated degradation protocols. Lyophilized formulations are preferred for long-term stability .

Q. What are key considerations for designing translational studies on [Asu1,6,Arg8]-Vasopressin in septic shock models?

  • Answer :

  • Dosage optimization : Start with 0.01–0.04 IU/min in animal models, mimicking human ICU protocols. Monitor mean arterial pressure (MAP) and renal perfusion to balance efficacy and safety .
  • Species specificity : Note that rodent V1a receptors have lower affinity for Arg8 analogs than primates. Use primate-derived cell lines for preclinical validation .
  • Endpoint selection : Include biomarkers like lactate clearance and cytokine profiles to assess systemic effects beyond hemodynamics .

Q. How can researchers mitigate confounding factors when analyzing the antidiuretic effects of [Asu1,6,Arg8]-Vasopressin in mixed receptor models?

  • Answer :

  • Selective antagonists : Co-administer V1a (e.g., SR49059) or V2 (e.g, tolvaptan) antagonists to dissect receptor contributions .
  • Urinary parameters : Measure free water clearance (FWC) and aquaporin-2 excretion to distinguish V2-mediated antidiuresis from non-specific effects .

Methodological Notes

  • Data Contradictions : Conflicting results between in vitro and in vivo studies often stem from pharmacokinetic factors (e.g., plasma protein binding) or species-specific receptor expression. Always cross-validate findings using orthogonal methods .
  • Ethical Reporting : Disclose batch purity, storage conditions, and potential conflicts of interest (e.g., supplier relationships) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
argipressin, Asu(1,6)-
Reactant of Route 2
Reactant of Route 2
argipressin, Asu(1,6)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.